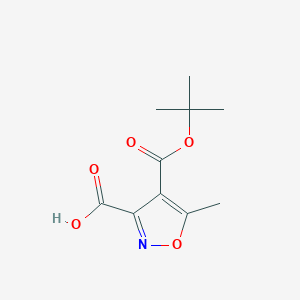
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.
準備方法
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
化学反応の分析
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
科学的研究の応用
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs, particularly those that require the protection of functional groups during synthesis.
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar compounds to 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:
4-(tert-Butoxycarbonyl)benzoic acid: This compound also features a Boc protecting group and is used for similar purposes in organic synthesis.
tert-Butoxycarbonyl phenylboronic acid: Another compound with a Boc group, used in Suzuki-Miyaura coupling reactions.
tert-Butoxycarbonyl derivatives of amino acids: These compounds are widely used in peptide synthesis to protect amine groups during the assembly of peptides.
The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are distinct from other Boc-protected compounds.
生物活性
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N2O4 with a molecular weight of approximately 225.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- GABA Receptors : Similar to other isoxazole derivatives, this compound may interact with GABAergic pathways, influencing neuronal excitability and potentially exhibiting sedative effects .
- Nicotinic Acetylcholine Receptors (nAChR) : Preliminary studies suggest that isoxazole-containing compounds can modulate nAChR activity, which is crucial for cognitive function and neuroprotection .
Antioxidant and Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that modifications in the carboxylic acid group can enhance the inhibitory potency against enzymes like angiotensin-converting enzyme (ACE), which plays a vital role in regulating blood pressure .
Case Studies
- Neuroprotective Effects : In a study involving animal models, this compound demonstrated neuroprotective properties by reducing neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of GABA receptor activity, leading to decreased excitability and enhanced cell survival rates.
- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of isoxazole derivatives in rodent models. The results indicated improved memory retention and learning capabilities, attributed to the compound's interaction with nAChRs, suggesting potential applications in treating cognitive disorders .
Research Findings
特性
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZWEDTUQSLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














